2-[(4-{[(3,4-difluorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide
Description
Propriétés
IUPAC Name |
N-(3,4-difluorophenyl)-2-[2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F2N3O3S2/c1-28-15-4-2-3-12(7-15)24-19(27)11-30-20-25-14(10-29-20)9-18(26)23-13-5-6-16(21)17(22)8-13/h2-8,10H,9,11H2,1H3,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKCGUTJGUPBQKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC3=CC(=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F2N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 2-[(4-{[(3,4-difluorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide is a novel thiazole derivative with potential therapeutic applications. Its structure suggests promising biological activity, particularly in the realms of anti-cancer and anti-inflammatory effects. This article reviews the biological activity of this compound, supported by data tables, case studies, and research findings.
Chemical Structure
The compound can be represented by the following structural formula:
Key Functional Groups:
- Thiazole ring
- Carbamoyl group
- Methoxyphenyl moiety
Antioxidant Activity
Research has indicated that derivatives of thiazole compounds often exhibit significant antioxidant properties. The antioxidant activity can be evaluated using the DPPH radical scavenging method. In one study, derivatives similar to the compound showed antioxidant activity comparable to that of ascorbic acid, suggesting that structural modifications can enhance this property .
Anticancer Activity
The anticancer potential of 2-[(4-{[(3,4-difluorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide has been assessed against various cancer cell lines. Notably:
- U-87 (human glioblastoma) : The compound exhibited significant cytotoxicity.
- MDA-MB-231 (triple-negative breast cancer) : Lower cytotoxicity was observed compared to U-87 cells.
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, which are critical in cancer therapy .
Anti-inflammatory Activity
The compound's anti-inflammatory potential has been explored through its inhibitory effects on cyclooxygenase (COX) enzymes. Preliminary findings suggest that it may inhibit COX-1 and COX-2 activities, leading to reduced production of pro-inflammatory mediators such as prostaglandin E2 (PGE2). The IC50 values for some thiazole derivatives against COX enzymes were reported as follows:
| Compound | IC50 (COX-1) | IC50 (COX-2) |
|---|---|---|
| 3b | 19.45 μM | 42.1 μM |
| 4b | 26.04 μM | 31.4 μM |
| 4d | 28.39 μM | 23.8 μM |
These results indicate that structural modifications can significantly influence the inhibitory potency against these enzymes .
Case Study 1: Anticancer Efficacy
In a controlled study, the compound was tested on U-87 and MDA-MB-231 cell lines using an MTT assay to assess cell viability post-treatment with varying concentrations of the compound over 72 hours. The results demonstrated a dose-dependent reduction in cell viability for U-87 cells, with a maximum inhibition observed at higher concentrations.
Case Study 2: In Vivo Anti-inflammatory Effects
An animal model was used to evaluate the anti-inflammatory effects of the compound in induced paw edema. The results indicated a significant reduction in edema size compared to controls treated with saline, supporting its potential as an anti-inflammatory agent.
Comparaison Avec Des Composés Similaires
Structural and Functional Comparison with Similar Compounds
The compound belongs to a broader class of sulfanyl-acetamide derivatives, many of which exhibit pharmacological activities. Below is a detailed comparison with structurally related analogs:
Table 1: Structural and Functional Comparisons
Key Observations:
Thiazole vs. Triazole derivatives (e.g., ) may offer greater metabolic resistance due to aromatic stability . The target compound’s thiazole core with a carbamoylmethyl group is distinct from triazole analogs, suggesting divergent biological targets.
Substituent Effects: Fluorinated Aromatics: The 3,4-difluorophenyl group in the target compound contrasts with dichlorophenyl () or chlorophenyl () analogs. Fluorine’s electronegativity may improve binding specificity compared to bulkier chlorine . Methoxy vs.
Synthetic Routes :
- The target compound’s synthesis likely involves coupling a thiazole-sulfanyl intermediate with 3,4-difluorophenylcarbamoylmethyl and 3-methoxyphenylacetamide groups, analogous to methods in (using carbodiimide-mediated amidation) .
Pharmacological and Physicochemical Insights
- Hydrogen Bonding and Crystal Packing : highlights that dichlorophenyl-thiazole acetamides form inversion dimers via N–H⋯N bonds, which could stabilize the compound in solid states. The target compound’s difluorophenyl group may alter this packing, affecting crystallinity and dissolution rates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
